4-Bromo-3.5-difluorobenzenesulfonamide

Description

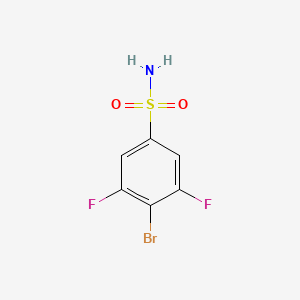

4-Bromo-3,5-difluorobenzenesulfonamide is a halogenated aromatic sulfonamide characterized by a bromine atom at the para position and fluorine atoms at the meta positions relative to the sulfonamide functional group. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The sulfonamide moiety (-SO₂NH₂) enhances hydrogen-bonding capacity and solubility, while the halogen atoms influence lipophilicity and reactivity. Applications include its use as an intermediate in drug synthesis, particularly in kinase inhibitors or carbonic anhydrase inhibitors, where halogenated aromatic systems are critical for target binding .

Properties

IUPAC Name |

4-bromo-3,5-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO2S/c7-6-4(8)1-3(2-5(6)9)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMOQOUJQRDNSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3.5-difluorobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of benzenesulfonamide derivatives. The reaction conditions often include the use of bromine and fluorine sources, along with appropriate catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3.5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3,5-difluorobenzenesulfonamide has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to function as an inhibitor of various enzymes and receptors, contributing to its therapeutic effects.

Antitumor Activity

Recent studies have highlighted the compound's efficacy in targeting cancer cells. For instance, it has been utilized in the design of RalA inhibitors, which play a crucial role in tumor progression and metastasis. In vitro experiments demonstrated that compounds related to 4-bromo-3,5-difluorobenzenesulfonamide could suppress RalA/B activation and inhibit cellular proliferation in hepatocellular carcinoma (HCC) models . The compound exhibited IC50 values of 2.28 µM for HepG2 cells and 4.31 µM for Huh7 cells, indicating its potency against these cancer cell lines .

PI3K/mTOR Pathway Inhibition

The compound has also been explored as a dual inhibitor of the PI3K/mTOR pathways, which are critical in cancer metabolism and survival . In a series of synthesized sulfonamide derivatives, 4-bromo-3,5-difluorobenzenesulfonamide demonstrated significant inhibitory activity against these pathways, showcasing its potential for developing targeted cancer therapies .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 4-bromo-3,5-difluorobenzenesulfonamide is essential for optimizing its pharmacological properties. Research has shown that modifications to the compound can significantly alter its biological activity. For example, analogs with different substitutions exhibited varying degrees of potency against target proteins involved in transcriptional regulation .

In Vivo Efficacy

In vivo studies using xenograft models demonstrated that treatment with derivatives of 4-bromo-3,5-difluorobenzenesulfonamide led to substantial tumor growth inhibition (TGI). High-dose treatments resulted in a TGI of 63%, significantly outperforming lower doses . These findings support the compound's potential as an effective therapeutic agent.

Mechanistic Insights

Mechanistic studies have elucidated how 4-bromo-3,5-difluorobenzenesulfonamide interacts with target proteins. For instance, binding assays revealed that the compound forms specific interactions with residues critical for enzyme activity, enhancing our understanding of its inhibitory mechanisms .

Data Table: Summary of Key Findings on 4-Bromo-3,5-Difluorobenzenesulfonamide

Mechanism of Action

The mechanism of action of 4-Bromo-3.5-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can act as an inhibitor of carbonic anhydrase, binding to the enzyme and preventing its normal function. This interaction is typically mediated through the formation of a stable complex between the compound and the enzyme’s active site.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 4-Bromo-3,5-difluorobenzenesulfonamide and its analogs:

| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | XLogP3 | Key Properties |

|---|---|---|---|---|---|---|

| 4-Bromo-3,5-difluorobenzenesulfonamide | Not Provided | C₆H₃BrF₂NO₂S | 4-Br, 3,5-F, -SO₂NH₂ | ~270 (estimated) | ~2.5 | High polarity, moderate lipophilicity |

| 3,4-Difluorobenzenesulfonamide | 703-12-8 | C₆H₅F₂NO₂S | 3,4-F, -SO₂NH₂ | 193.17 | 1.2 | Lower MW, higher solubility |

| 4-Bromo-N-methylbenzenesulfonamide | 300-58-40-3 | C₇H₈BrNO₂S | 4-Br, -SO₂NHCH₃ | 250.11 | 2.1 | Reduced H-bonding (N-methylation) |

| 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene | 511540-64-0 | C₁₃H₄BrF₇O | Multiple F, Br, ether linkage | 389.06 | 5.3 | Extreme lipophilicity, rigid structure |

Key Observations :

- Lipophilicity : The trifluorinated benzene derivative (XLogP3 = 5.3) exhibits significantly higher lipophilicity than 4-Bromo-3,5-difluorobenzenesulfonamide (estimated XLogP3 ~2.5), attributed to its seven fluorine atoms and ether linkage .

- Solubility : 3,4-Difluorobenzenesulfonamide lacks bromine and has fewer substituents, resulting in lower molecular weight (193.17 vs. ~270) and higher aqueous solubility .

- Hydrogen Bonding : N-methylation in 4-Bromo-N-methylbenzenesulfonamide reduces hydrogen-bonding capacity compared to the parent sulfonamide, impacting protein target interactions .

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects: The 3,5-difluoro substitution in the target compound creates a strong electron-withdrawing environment, stabilizing negative charges on the sulfonamide group.

- Halogen Bonding: Bromine in the target compound may participate in halogen bonding, a feature absent in non-brominated analogs like 3,4-Difluorobenzenesulfonamide .

Biological Activity

4-Bromo-3,5-difluorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including anti-tumor and anti-inflammatory properties. This article aims to provide a detailed overview of its biological activity, supported by research findings and case studies.

Chemical Structure

The chemical structure of 4-Bromo-3,5-difluorobenzenesulfonamide can be represented as follows:

The biological activity of 4-Bromo-3,5-difluorobenzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes involved in cell signaling pathways. Notably, it has been studied as a potential inhibitor of the PI3K/mTOR pathway, which plays a critical role in cancer cell proliferation and survival.

Key Findings on Biological Activity

-

Antitumor Activity :

- Research indicates that compounds similar to 4-Bromo-3,5-difluorobenzenesulfonamide exhibit significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the nanomolar range .

- A study demonstrated that derivatives with similar structures could induce apoptosis in cancer cells by blocking the phosphorylation of AKT, thereby disrupting the PI3K/AKT/mTOR signaling pathway .

- Anti-inflammatory Properties :

Case Studies

Several studies have highlighted the efficacy of sulfonamide derivatives, including 4-Bromo-3,5-difluorobenzenesulfonamide:

Structure-Activity Relationship (SAR)

The SAR analysis suggests that modifications in the chemical structure significantly affect the biological activity of sulfonamides. For instance, the presence of bromine and fluorine atoms at specific positions enhances binding affinity to target proteins involved in tumorigenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.